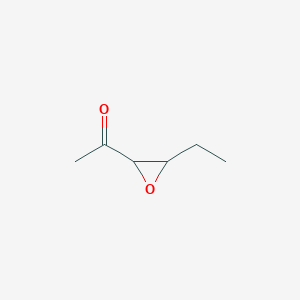

1,1-Dimethoxynonane

Übersicht

Beschreibung

Sch-57050, auch bekannt als EM-800, ist eine neuartige reine Antiöstrogen-Verbindung. Es ist ein oral aktiver Vorläufer von Acolbifene, einem hochpotenten selektiven Östrogenrezeptor-Modulator. Sch-57050 wurde umfassend auf sein Potenzial zur Behandlung von östrogenrezeptor-positiven Brustkrebs, insbesondere bei Fällen, die gegen Tamoxifen resistent sind, untersucht .

Vorbereitungsmethoden

Die Synthese von Sch-57050 umfasst mehrere wichtige Schritte:

Friedel-Crafts-Reaktion: Die Reaktion zwischen 4-Hydroxyphenylessigsäure und Resorcin unter Verwendung von Bortrifluoridetherat erzeugt Trihydroxydesoxybenzoin.

Schutz: Das Trihydroxydesoxybenzoin wird mit Dihydropyran in Gegenwart von p-Toluolsulfonsäure geschützt, um Bis-THP-Ether zu bilden.

Knoevenagel-Reaktion: Der Bis-THP-Ether durchläuft eine Knoevenagel-Reaktion mit 4-Hydroxybenzaldehyd in Gegenwart von Piperidin in siedendem Benzol.

Alkylierung: Das resultierende Produkt wird mit 1-(2-Chlorethyl)piperidin in Gegenwart von Cäsiumcarbonat in siedendem Aceton-Wasser-Gemisch alkyliert, um Chromanon zu ergeben.

Dehydratisierung und Entschützung: Das Chromanon wird dann in Essigsäure dehydriert und entschützt, um Chromen zu liefern.

Auftrennung: Die racemische Verbindung wird durch präparative chirale Hochleistungsflüssigchromatographie oder durch chemische Trennung des entsprechenden diastereomeren Salzes in das Enantiomer aufgetrennt.

Acylierung: Schließlich wird das Zielprodukt durch Acylierung mit Pivaloylchlorid und Triethylamin in Dichlormethan erhalten

Analyse Chemischer Reaktionen

Sch-57050 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können unter Verwendung üblicher Reduktionsmittel wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Sch-57050 kann nucleophile Substitutionsreaktionen eingehen, insbesondere an Positionen, die für einen nucleophilen Angriff anfällig sind.

Alkylierung: Die Verbindung kann mit Alkylhalogeniden in Gegenwart einer Base wie Cäsiumcarbonat alkyliert werden.

Wissenschaftliche Forschungsanwendungen

Sch-57050 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Behandlung von Brustkrebs: Es hat sich gezeigt, dass es bei der Behandlung von Tamoxifen-resistentem Brustkrebs wirksam ist, indem es als reines Antiöstrogen in der Brustdrüse und im Endometrium wirkt.

Kombinationstherapie: Studien haben gezeigt, dass die Kombination von Sch-57050 mit Chemotherapeutika wie Cyclophosphamid zu einer stärkeren Hemmung des Wachstums menschlicher Brusttumoren führt.

Endokrinologische Forschung: Sch-57050 wird in der Forschung verwendet, um die Mechanismen der Östrogenrezeptor-Modulation und ihre Auswirkungen auf verschiedene Gewebe zu verstehen.

Wirkmechanismus

Sch-57050 übt seine Wirkung aus, indem es an Östrogenrezeptoren in der Brustdrüse und im Endometrium bindet und die östrogene Stimulation dieser Gewebe blockiert. Dies führt zur Hemmung der Zellproliferation und Induktion der Apoptose in östrogenrezeptor-positiven Brustkrebszellen. Die Verbindung besitzt keine intrinsische östrogene Aktivität, was sie zu einem reinen Antiöstrogen macht .

Wirkmechanismus

Sch-57050 exerts its effects by binding to estrogen receptors in the mammary gland and endometrium, blocking the estrogenic stimulation of these tissues. This leads to the inhibition of cell proliferation and induction of apoptosis in estrogen receptor-positive breast cancer cells. The compound lacks intrinsic estrogenic activity, making it a pure antiestrogen .

Vergleich Mit ähnlichen Verbindungen

Sch-57050 wird mit anderen selektiven Östrogenrezeptor-Modulatoren wie Tamoxifen und Raloxifen verglichen:

Tamoxifen: Im Gegensatz zu Tamoxifen zeigt Sch-57050 keine partielle Agonistenaktivität, was es zu einem reinen Antiöstrogen macht.

Ähnliche Verbindungen sind:

- Tamoxifen

- Raloxifen

- Acolbifene (EM-652)

Sch-57050 zeichnet sich durch seine reinen Antiöstrogeneigenschaften und seine Wirksamkeit bei Tamoxifen-resistenten Fällen aus .

Eigenschaften

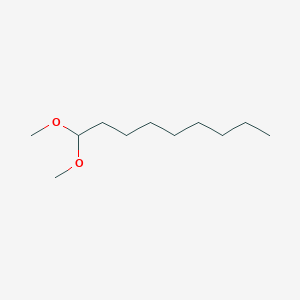

IUPAC Name |

1,1-dimethoxynonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLVOCPDQAOQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066424 | |

| Record name | Nonane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Fresh, fruity aroma | |

| Record name | Nonanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

62.00 °C. @ 15.00 mm Hg | |

| Record name | 1,1-Dimethoxynonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Nonanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.847-0.853 | |

| Record name | Nonanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18824-63-0 | |

| Record name | 1,1-Dimethoxynonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18824-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanal dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxynonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANAL DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R293HT233N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dimethoxynonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,1-Dimethoxynonane a potential candidate for bio-jet fuel?

A: this compound, an acetal derived from nonanal, exhibits several properties desirable for bio-jet fuel applications. [] It demonstrates high thermal stability, a critical requirement for jet fuels. Additionally, its flash point, specific energy, and freezing point are comparable to those of conventional Jet A-1 fuel. [] Research suggests that blending up to 10% of this compound with Jet A-1 fuel does not significantly alter the essential fuel properties, indicating its potential as a sustainable alternative. []

Q2: How is this compound synthesized from renewable sources?

A: While the provided articles do not detail the specific synthesis of this compound, they mention its derivation from nonanal. [] Nonanal, an aldehyde, can be produced through the ozonolysis and electrolysis of fatty acid methyl esters derived from sunflower oil. [] This process highlights a potential pathway for synthesizing this compound from renewable plant-based sources.

Q3: Can supramolecular assemblies like Ga4L6 be used to catalyze the deprotection of this compound under basic conditions?

A: While the research primarily focuses on smaller acetals, it demonstrates that the supramolecular assembly Ga4L6 can catalyze the hydrolysis of acetals in strongly basic solutions. [] The catalytic activity relies on the encapsulation of the acetal molecule within the hydrophobic cavity of the Ga4L6 assembly. [] Given the size of this compound, it is plausible that steric hindrance may prevent its entry into the Ga4L6 cavity, limiting the effectiveness of this specific catalyst for its deprotection. [] Further investigation would be needed to confirm this.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)

![9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B95534.png)